1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride
Overview
Description
1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride is a synthetic organic compound It is characterized by the presence of a piperidine ring, which is a common structural motif in many pharmaceuticals and bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Etherification: The intermediate is then subjected to etherification reactions to introduce the ethoxy groups. This step often involves the use of ethyl bromide and a base such as potassium carbonate.
Ketone Formation: The final step involves the formation of the ketone group through a Friedel-Crafts acylation reaction using propionyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}ethanone
- 1-(1-Methyl-4-piperidinyl)piperazine
- Piperidine
Uniqueness
1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride is unique due to its specific structural features, including the presence of two ethoxy groups and a propanone moiety
Properties
IUPAC Name |
1-[4-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-19(21)17-4-6-18(7-5-17)23-15-14-22-13-12-20-10-8-16(2)9-11-20;/h4-7,16H,3,8-15H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLHAWDIXFUVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCOCCN2CCC(CC2)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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